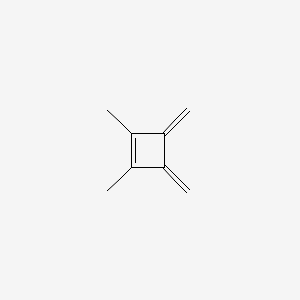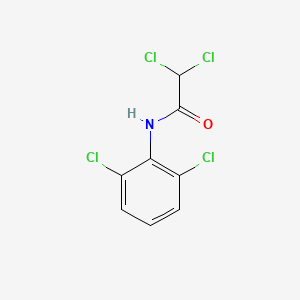
Acetamide, 2,2-dichloro-N-(2,6-dichlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2,2-dichloro-N-(2,6-dichlorophenyl)-: is an organic compound with the molecular formula C8H7Cl2NO. It is a derivative of acetamide, where the hydrogen atoms are replaced by chlorine atoms and a dichlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2-dichloro-N-(2,6-dichlorophenyl)- typically involves the reaction of 2,6-dichloroaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Acetamide, 2,2-dichloro-N-(2,6-dichlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted acetamides.
Oxidation Reactions: Products include corresponding carboxylic acids.
Reduction Reactions: Products include corresponding amines.
Applications De Recherche Scientifique
Chemistry: Acetamide, 2,2-dichloro-N-(2,6-dichlorophenyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of chlorinated acetamides on biological systems. It is also used in the development of new pharmaceuticals .
Medicine: It is being investigated for its potential therapeutic effects .
Industry: In the industrial sector, Acetamide, 2,2-dichloro-N-(2,6-dichlorophenyl)- is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of Acetamide, 2,2-dichloro-N-(2,6-dichlorophenyl)- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: This compound is similar in structure but has methyl groups instead of chlorine atoms on the phenyl ring.
2-Chloro-N-(2,6-dimethylphenyl)acetamide: This compound has only one chlorine atom and two methyl groups on the phenyl ring.
N-(2,6-Dichlorophenyl)aniline: This compound is an analog of Diclofenac and has similar structural features.
Uniqueness: Acetamide, 2,2-dichloro-N-(2,6-dichlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms and a dichlorophenyl group makes it a valuable compound for various applications .
Propriétés
Numéro CAS |
33560-50-8 |
|---|---|
Formule moléculaire |
C8H5Cl4NO |
Poids moléculaire |
272.9 g/mol |
Nom IUPAC |
2,2-dichloro-N-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl4NO/c9-4-2-1-3-5(10)6(4)13-8(14)7(11)12/h1-3,7H,(H,13,14) |
Clé InChI |
VUFJNUUJENHEID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)NC(=O)C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


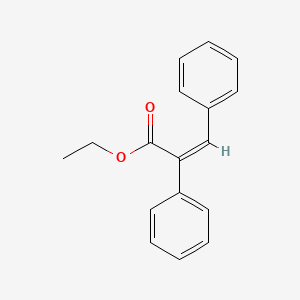
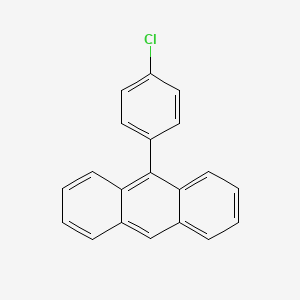
silane](/img/structure/B14696848.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)
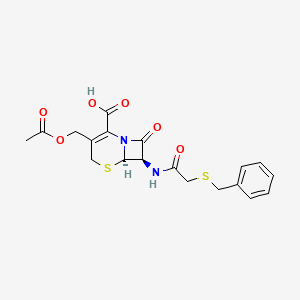
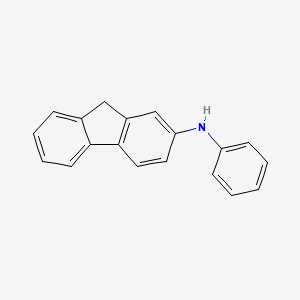

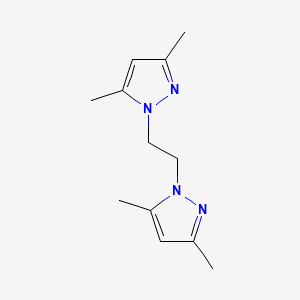
![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)
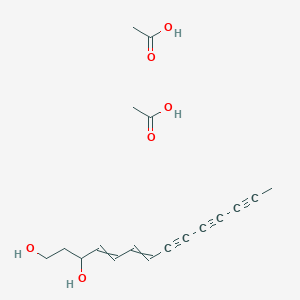
![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)
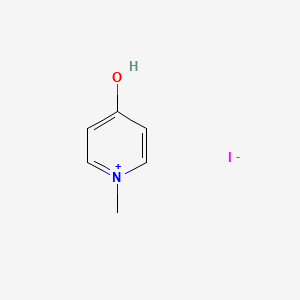
![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)
